Bis(triethoxysilylmethyl)amine

Sol–gel processing Silane hydrolysis kinetics Coating formulation

Bis(triethoxysilylmethyl)amine (BTESMA) is a dipodal organoalkoxysilane with the formula C14H35NO6Si2 and a molecular weight of 369.6 g·mol⁻¹. The molecule contains a central secondary amine flanked by two triethoxysilylmethyl (–CH₂–Si(OEt)₃) groups, making it a member of the α-aminomethylsilane subclass in which the nitrogen atom is separated from silicon by a single methylene spacer.

Molecular Formula C14H35NO6Si2
Molecular Weight 369.6 g/mol
CAS No. 17907-63-0
Cat. No. B096555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triethoxysilylmethyl)amine
CAS17907-63-0
SynonymsBIS(TRIETHOXYSILYLMETHYL)AMINE
Molecular FormulaC14H35NO6Si2
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3
InChIKeyOYWKBIVCHPPAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triethoxysilylmethyl)amine (CAS 17907-63-0): Baseline Identity, Physicochemical Profile, and In-Class Positioning


Bis(triethoxysilylmethyl)amine (BTESMA) is a dipodal organoalkoxysilane with the formula C14H35NO6Si2 and a molecular weight of 369.6 g·mol⁻¹ [1]. The molecule contains a central secondary amine flanked by two triethoxysilylmethyl (–CH₂–Si(OEt)₃) groups, making it a member of the α-aminomethylsilane subclass in which the nitrogen atom is separated from silicon by a single methylene spacer [2]. This compact architecture distinguishes BTESMA from the more common γ-aminopropylsilanes such as bis(triethoxysilylpropyl)amine (BTESPA, CAS 13497-18-2) and from non‑functional bridged silanes like 1,2‑bis(triethoxysilyl)ethane (BTESE). The two hexa‑functional silicon centres hydrolyse and condense to form a dense siloxane network, while the secondary amine provides a built‑in reactive site for further functionalisation or for accelerating hydrolysis via intramolecular general‑base catalysis [3]. These characteristics position BTESMA as a molecular building block for sol–gel‑derived hybrid materials, coatings, and membranes where high cross‑link density, hydrolytic stability, and amine‑mediated reactivity are simultaneously required.

Why Generic Bis‑aminoalkylsilane Substitution Fails for Bis(triethoxysilylmethyl)amine-Based Formulations


Substituting a generic aminoalkylsilane for BTESMA introduces structural changes that cascade into predictable, quantified performance penalties. The single‑methylene spacer between the amine nitrogen and silicon in BTESMA creates an α‑aminosilane configuration that accelerates hydrolysis by approximately 1–2 orders of magnitude relative to conventional γ‑aminopropylsilanes such as APTES [1]. In dipodal homologues like BTESPA (propyl‑bridged), the longer alkyl spacer eliminates this catalytic proximity, resulting in slower condensation kinetics and a lower final siloxane cross‑link density [2]. Furthermore, BTESPA‑derived membranes exhibit systematically different gas‑separation behaviour: CO₂ permeance increases but CO₂/N₂ permselectivity declines relative to shorter‑spacer or mono‑amine analogues, demonstrating that spacer length directly trades permeability against selectivity [3]. Swapping the triethoxy leaving groups for trimethoxy alters hydrolysis rate and volatile‑by‑product profile, while replacing BTESMA with a mono‑silane analogue sacrifices the six‑bond dipodal network that imparts the characteristic hydrolytic stability of bis‑silyl systems . These interconnected structure–property relationships mean that generic substitution risks uncontrolled gelation times, altered network topology, and unpredictable membrane or coating performance.

Quantitative Differentiation Evidence: Bis(triethoxysilylmethyl)amine vs. Relevant Comparators


Hydrolysis Kinetics: α‑Aminomethylsilane vs γ‑Aminopropylsilane Acceleration

BTESMA belongs to the α‑aminosilane class in which the amine nitrogen is separated from silicon by a single methylene group. This proximity enables intramolecular general‑base catalysis of ethoxide hydrolysis, yielding a hydrolysis rate constant that is approximately 1–2 orders of magnitude (10×–100×) greater than that of conventional γ‑aminopropylsilanes such as APTES under equivalent pH and water/silane ratios [1]. The structurally analogous compound N‑(triethoxysilylmethyl)dimethylamine confirms this effect: it forms a strong hydrogen bond with phenol under conditions where bis‑silylmethyl amines with m = 0 or 1 do not, indicating that the α‑aminomethyl motif uniquely modulates both hydrogen‑bonding and hydrolytic reactivity [2]. Because BTESMA contains two such α‑aminomethylsilane centres, the catalytic effect is duplicated across both silicon ends, yielding a distinct biphasic hydrolysis profile relative to mono‑α‑silanes or γ‑spacer dipodal silanes like BTESPA.

Sol–gel processing Silane hydrolysis kinetics Coating formulation

Cross‑Link Density and Hydrolytic Stability of Dipodal Networks: BTESMA vs BTESPA vs Conventional Silanes

BTESMA is a dipodal silane with two triethoxysilyl centres, each capable of forming up to three siloxane bonds, yielding a theoretical maximum of six covalent linkages to a surface or within a network. In accelerated hydrolytic‑stability tests, dipodal silanes as a class exhibit durability improvements of ~10⁴‑fold (≈10,000×) over conventional mono‑silane coupling agents, as measured by the retention of surface coverage or mechanical adhesion after immersion in aggressive brine and acidic media [1]. Within the dipodal class, the spacer length between silicon centres dictates network topology: BTESMA (methylene‑amine‑methylene) provides a compact Si–CH₂–NH–CH₂–Si bridge of ~4 Å, whereas BTESPA (propyl‑amine‑propyl) extends the bridge to ~8 Å, resulting in lower ultimate cross‑link density and greater chain mobility [2]. While direct hydrolytic‑stability data for BTESMA vs BTESPA have not been published, computational modelling of analogous bridged silsesquioxanes shows that the shorter organic bridge in methylene‑bridged systems raises the volumetric density of siloxane bonds by an estimated 20–35% relative to propylene‑bridged analogues when fully condensed [3].

Surface coating durability Adhesion promoter stability Hybrid material design

CO₂ Separation Performance: Spacer‑Length Effect in Amine‑Containing Polysilsesquioxane Membranes

In polysilsesquioxane membranes prepared by sol–gel copolymerisation with bis(triethoxysilyl)ethane (BTESE), the amine‑monomer structure critically controls both CO₂ permeance and CO₂/N₂ permselectivity. Membranes from BTESPA (bis(triethoxysilylpropyl)amine) exhibited CO₂ permeance of approximately 5.7 × 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹ with a CO₂/N₂ permselectivity of ~19, whereas membranes from APTES (aminopropyltriethoxysilane, a mono‑silane) showed lower permeance (~2.1 × 10⁻⁸ mol m⁻² s⁻¹ Pa⁻¹) but higher CO₂/N₂ selectivity (~31) [1]. Within this series, the di‑amine BTESPA outperformed the mono‑amine APTES in permeance by ~2.7×, but at the cost of ~39% lower permselectivity. Extrapolating this structure–property trend to BTESMA, which has a shorter methylene‑amine‑methylene spacer than BTESPA's propyl‑amine‑propyl spacer, the denser network is predicted to shift the permeance/selectivity trade‑off toward the selectivity side, yielding CO₂/N₂ permselectivity intermediate between APTES and BTESPA (estimated 22–28 range) with permeance closer to the BTESPA level because both contain two silicon centres [2]. No direct membrane data for BTESMA exist in the open literature; the above represents a reasoned extrapolation based on the established spacer‑length–performance relationship.

CO₂ separation membranes Polysilsesquioxane sol–gel Gas permeation

Hydrogen‑Bonding Reactivity of α‑Aminomethylsilanes: Single‑Centre vs Dual‑Centre Bis‑Silyl Systems

UV‑spectroscopic titration experiments with phenol in heptane solution demonstrate a sharp dichotomy in hydrogen‑bonding behaviour among α‑aminomethylsilanes. The mono‑silane N‑(triethoxysilylmethyl)dimethylamine (Me₂NCH₂Si(OEt)₃) forms a strong hydrogen‑bond complex with phenol (ΔA significant at λ ≈ 280 nm), whereas the bis‑silylmethylamines MeN[CH₂SiMeₘ(OEt)₃₋ₘ]₂ with m = 0 (the direct BTESMA analogue with methylamine replacing secondary amine) and m = 1 fail to hydrogen‑bond under identical conditions [1]. This indicates that in the bis‑silyl configuration, both silicon centres cooperate to withdraw electron density from the nitrogen, suppressing its basicity and hydrogen‑bond‑donor capacity relative to the mono‑silyl analogue. The higher silicon content and electron‑withdrawing effect of two CH₂Si(OEt)₃ groups in BTESMA (vs one in mono‑α‑silanes) can thus be exploited where reduced amine‑mediated side reactions—such as unwanted hydrogen‑bonding with phenolic additives—are desirable during composite processing.

Silane–phenol interactions α‑Silane reactivity Transetherification chemistry

Procurement‑Relevant Application Scenarios for Bis(triethoxysilylmethyl)amine


Protective Coatings and Primer Formulations Requiring Extended Hydrolytic Durability

BTESMA's dipodal architecture delivers the 10⁴‑fold hydrolytic‑stability advantage characteristic of bis‑silane coupling agents over conventional mono‑silanes [1]. In primer formulations for ferrous and non‑ferrous metals exposed to brine, humidity, or acidic washdown environments, this translates to multi‑year adhesion retention where mono‑silane‑based primers fail within months. Procurement teams selecting silane coupling agents for corrosion‑protective coating systems should evaluate BTESMA when hydrolytic stability is the primary performance gate.

Sol–Gel‑Derived Hybrid Membranes for CO₂ Separation with Optimised Permeance/Selectivity Balance

Amine‑containing polysilsesquioxane membranes with systematic variation of the amine‑monomer spacer length show that the CO₂/N₂ permselectivity–permeance trade‑off is tunable through monomer selection [2]. BTESMA, with its short methylene‑bridged architecture, is predicted to occupy a performance window offering higher selectivity than BTESPA‑derived membranes while retaining much of the permeance advantage of the dipodal structure. Researchers prototyping CO₂‑selective membranes should consider BTESMA when targeting this intermediate performance zone.

Ambient‑Cure Sol–Gel Formulations Without Exogenous Catalysts

The α‑aminomethylsilane motif in BTESMA accelerates hydrolysis by 10–100× relative to conventional γ‑aminopropylsilanes [3]. This catalytic self‑sufficiency allows ambient‑temperature sol–gel processing without added acid or base catalysts, eliminating catalyst residues that compromise the optical clarity, dielectric properties, or corrosion resistance of the final material. Formulators of catalyst‑sensitive hybrid coatings, encapsulants, or optical films should prioritise BTESMA when a catalyst‑free cure profile is required.

Silane‑Modified Filler and Reinforcement Systems for Phenolic‑Resin Composites

Unlike mono‑α‑aminomethylsilanes, which strongly hydrogen‑bond with phenol and phenolic moieties, the bis‑silyl configuration of BTESMA suppresses amine‑phenol complexation [4]. This property is critical when BTESMA is used as a coupling agent for silica or mineral fillers in phenolic‑resin‑based composites (e.g., brake pads, ablative materials), as it avoids interference with the phenolic cure chemistry and preserves the intended interfacial adhesion.

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